Dibenzo(e,k)acephenanthrylene
Overview
Description
Dibenzo(e,k)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound consisting of multiple fused benzene rings, which contribute to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo(e,k)acephenanthrylene typically involves the cyclization of precursor aromatic compounds under specific conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require the presence of a catalyst and high temperatures to facilitate the formation of the polycyclic structure.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and specialized catalysts to ensure the efficient formation of the desired polycyclic aromatic hydrocarbon .
Chemical Reactions Analysis
Types of Reactions: Dibenzo(e,k)acephenanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under Friedel-Crafts conditions.
Major Products:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Dibenzo(e,k)acephenanthrylene has several scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Dibenzo(e,k)acephenanthrylene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can intercalate into DNA, potentially causing mutations and other genetic alterations. It can also generate reactive oxygen species (ROS) through phototoxic reactions, leading to oxidative stress and cellular damage . The specific molecular targets and pathways involved in these processes are still under investigation, but they are believed to include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
- Phenanthrene
- Triphenylene
- Carbazole
- Fluorene
- Benzo[a]pyrene
- Anthracene
- Pyrene
Comparison: Dibenzo(e,k)acephenanthrylene is unique among polycyclic aromatic hydrocarbons due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct phototoxic properties and a unique pattern of chemical reactivity. For example, while benzo[a]pyrene is well-known for its carcinogenic properties, this compound’s specific interactions with DNA and its ability to generate reactive oxygen species make it a compound of particular interest in both environmental and biological studies .
Properties
IUPAC Name |
hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-13-22-17(12-15(16)6-1)14-23-19-9-4-3-8-18(19)20-10-5-11-21(22)24(20)23/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIPRLBRNOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC=C4)C6=CC=CC=C6C5=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174607 | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206-06-4 | |
Record name | Naphtho[2,3-b]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.